molecular formula C4H8BF3O B7768594 Boron, trifluoro(tetrahydrofuran)-, (T-4)-

Boron, trifluoro(tetrahydrofuran)-, (T-4)-

Cat. No.: B7768594
M. Wt: 139.91 g/mol
InChI Key: CHNLPLHJUPMEOI-UHFFFAOYSA-N
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Description

Boron, trifluoro(tetrahydrofuran)-, (T-4)-: is a chemical compound with the molecular formula C4H8BF3OThis compound is widely used in organic synthesis as a catalyst and reagent due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boron, trifluoro(tetrahydrofuran)-, (T-4)- is typically synthesized by reacting boron trifluoride with tetrahydrofuran. The reaction is exothermic and requires careful control of temperature to prevent decomposition. The reaction can be represented as:

BF3+THFBF3THFBF_3 + THF \rightarrow BF_3 \cdot THF BF3​+THF→BF3​⋅THF

where THF stands for tetrahydrofuran .

Industrial Production Methods: In industrial settings, the production of boron, trifluoro(tetrahydrofuran)-, (T-4)- involves the use of boron trifluoride gas and liquid tetrahydrofuran. The reaction is carried out in a controlled environment to ensure the purity and stability of the product. The product is then dried using magnesium drum drying to obtain the final complex .

Chemical Reactions Analysis

Types of Reactions: Boron, trifluoro(tetrahydrofuran)-, (T-4)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Boron trifluoride and tetrahydrofuran.

    Reduction: Various reduced organic compounds.

    Substitution: Substituted boron compounds.

Scientific Research Applications

Boron, trifluoro(tetrahydrofuran)-, (T-4)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of boron, trifluoro(tetrahydrofuran)-, (T-4)- involves its role as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. The boron atom in the compound acts as the electron acceptor, while the trifluoro and tetrahydrofuran groups stabilize the complex. This allows the compound to participate in a wide range of chemical reactions, including catalysis and polymerization .

Comparison with Similar Compounds

    Boron trifluoride diethyl etherate: Another complex of boron trifluoride with diethyl ether.

    Boron trifluoride dimethyl etherate: A complex of boron trifluoride with dimethyl ether.

    Boron trifluoride acetonitrile complex: A complex of boron trifluoride with acetonitrile.

Uniqueness: Boron, trifluoro(tetrahydrofuran)-, (T-4)- is unique due to its high stability and reactivity as a Lewis acid. Its ability to form stable complexes with various organic molecules makes it a versatile reagent in organic synthesis. Additionally, its use as a polymerization initiator sets it apart from other similar compounds .

Properties

IUPAC Name

oxolane;trifluoroborane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O.BF3/c1-2-4-5-3-1;2-1(3)4/h1-4H2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNLPLHJUPMEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.C1CCOC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462-34-0
Record name Boron, trifluoro(tetrahydrofuran)-, (T-4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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